1-ALLYL-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
1-ALLYL-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-4(1H)-one core, substituted with various functional groups such as an allyl group, a difluoromethyl group, a mercapto group, and a pyrazolyl group
Preparation Methods
The synthesis of 1-ALLYL-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-ALLYL-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Addition: The pyrazolyl group can undergo addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles .
Scientific Research Applications
1-ALLYL-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and functional groups that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-ALLYL-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1-ALLYL-5-(DIFLUOROMETHYL)-7-(1-METHYL-1H-PYRAZOL-3-YL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. For example, compounds with different alkyl or aryl groups instead of the allyl group may exhibit different reactivity and biological activity .
Properties
IUPAC Name |
5-(difluoromethyl)-7-(1-methylpyrazol-3-yl)-1-prop-2-enyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5OS/c1-3-5-22-13-11(14(23)19-15(22)24)8(12(16)17)7-10(18-13)9-4-6-21(2)20-9/h3-4,6-7,12H,1,5H2,2H3,(H,19,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKMTFSAJKHUAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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